molecular formula C19H14Cl2N4OS B12138031 3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine

3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12138031
M. Wt: 417.3 g/mol
InChI Key: YEEMMWPOAWHNOS-UHFFFAOYSA-N
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Description

3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyridine ring, and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form the corresponding azide, which is then cyclized with a suitable alkyne to form the triazole ring. The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, and the pyridine ring is incorporated via a coupling reaction with a suitable pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorines in the dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorobenzyl moiety .

Scientific Research Applications

3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require these ions for activity. The dichlorobenzyl group may interact with hydrophobic pockets in proteins, disrupting their function. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
  • 3-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine is unique due to the presence of the furan-2-ylmethyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H14Cl2N4OS

Molecular Weight

417.3 g/mol

IUPAC Name

3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C19H14Cl2N4OS/c20-15-6-5-14(17(21)9-15)12-27-19-24-23-18(13-3-1-7-22-10-13)25(19)11-16-4-2-8-26-16/h1-10H,11-12H2

InChI Key

YEEMMWPOAWHNOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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